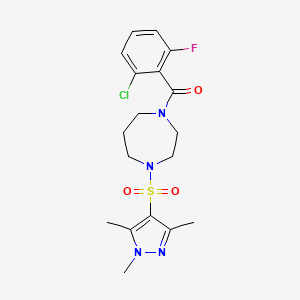
(2-chloro-6-fluorophenyl)(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(2-chloro-6-fluorophenyl)(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone is a useful research compound. Its molecular formula is C18H22ClFN4O3S and its molecular weight is 428.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (2-chloro-6-fluorophenyl)(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone , with the molecular formula C18H22ClFN4O3S and a molecular weight of 428.91 g/mol, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound features a complex structure that includes a diazepane ring and a pyrazole moiety. The presence of halogen substituents (chlorine and fluorine) is significant as these modifications can enhance biological activity by influencing lipophilicity and receptor binding affinity.
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a wide range of pharmacological activities including anti-inflammatory, analgesic, antipyretic, and anticancer effects. The specific compound has not been extensively studied in isolation; however, its structural components suggest potential activities based on similar compounds.
Table 1: Summary of Biological Activities of Pyrazole Derivatives
| Activity Type | Examples of Related Compounds | Mechanism of Action |
|---|---|---|
| Antiviral | Celecoxib | COX inhibition; anti-inflammatory effects |
| Anticancer | Rimonabant | Cannabinoid receptor modulation |
| Antioxidant | Difenamizole | Free radical scavenging |
| Antidepressant | Fezolamide | H2-receptor agonism |
The biological activity of the pyrazole moiety is attributed to its ability to interact with various biological targets. For instance:
- Inhibition of Enzymes : Many pyrazole derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.
- Receptor Modulation : Some compounds can modulate cannabinoid receptors, leading to analgesic and anti-inflammatory effects.
Case Studies
Recent studies have highlighted the potential of similar compounds in clinical settings:
- Antiviral Activity : A study on compounds with similar chlorofluorophenyl groups showed significant activity against HIV-1. The presence of specific substituents influenced the binding affinity to reverse transcriptase, suggesting that our compound may exhibit similar antiviral properties .
- Anticancer Properties : Research into fluorinated pyrazole derivatives indicated promising antiproliferative effects against various cancer cell lines (e.g., breast and lung cancer). The mechanism involved apoptosis induction through caspase activation .
- Neuropharmacological Effects : Pyrazole derivatives have been explored for their neuroprotective effects in models of neurodegeneration. The modulation of neurotransmitter systems was observed to alleviate symptoms in experimental models .
Eigenschaften
IUPAC Name |
(2-chloro-6-fluorophenyl)-[4-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClFN4O3S/c1-12-17(13(2)22(3)21-12)28(26,27)24-9-5-8-23(10-11-24)18(25)16-14(19)6-4-7-15(16)20/h4,6-7H,5,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMYBJLTOQQYFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCCN(CC2)C(=O)C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClFN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














